molecular formula C10H10ClN3 B2527726 [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine CAS No. 866042-55-9

[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine

Cat. No.: B2527726
CAS No.: 866042-55-9
M. Wt: 207.66
InChI Key: HBIDFINZRFQFBD-UHFFFAOYSA-N
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Description

[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine is a chemical compound that features a chloro-substituted phenyl ring attached to an imidazole moiety via a methanamine linker

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine typically involves the reaction of 2-chloro-6-nitrobenzaldehyde with imidazole in the presence of a reducing agent. The nitro group is reduced to an amine, followed by the formation of the methanamine linkage . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its imidazole moiety can interact with the active sites of various enzymes, making it a candidate for the development of new pharmaceuticals .

Medicine

Medicinally, this compound has shown promise in the treatment of certain diseases. It has been investigated for its antitumor and antimicrobial properties, with studies indicating its effectiveness against specific cancer cell lines and bacterial strains .

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it useful in the development of catalysts and other functional materials .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-(1H-imidazol-1-yl)pyridine
  • 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole
  • 2-chloro-3-(1H-imidazol-1-yl)phenylmethanamine

Uniqueness

Compared to similar compounds, [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the methanamine linker. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

(2-chloro-6-imidazol-1-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-2-1-3-10(8(9)6-12)14-5-4-13-7-14/h1-5,7H,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIDFINZRFQFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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